molecular formula C16H18N2O B15160491 2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 654645-05-3

2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Número de catálogo: B15160491
Número CAS: 654645-05-3
Peso molecular: 254.33 g/mol
Clave InChI: FWPQRYXMFOWDPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a synthetic intermediate based on the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold, a structure of significant interest in medicinal chemistry. This compound features an indole moiety connected via a methylidene bridge, a structural motif found in compounds investigated for their potential as thermal and radio-sensitizing agents . The Z-geometry of the exocyclic double bond, often confirmed through X-ray crystallography in closely related analogues, is typically crucial for its biological activity . The core 1-azabicyclo[2.2.2]octane structure is a privileged framework in drug discovery, known to confer rigidity and influence the molecule's interaction with biological targets. Researchers utilize this compound and its derivatives primarily in the development of novel therapeutic agents. Literature indicates that structural analogues, particularly N-benzylated versions of this compound class, have been explored for their potential to sensitize cells to radiation and heat, suggesting applications in oncology research . Furthermore, related 3-substituted-1-azabicycloalkanes are the subject of patents investigating their use for treating a range of disorders, including central nervous system diseases, pain, and inflammatory conditions . This reagent is provided as a high-purity solid for research purposes. It is intended for use in chemical synthesis, structure-activity relationship (SAR) studies, and in vitro biological screening. Handling should be conducted in a laboratory setting using appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Número CAS

654645-05-3

Fórmula molecular

C16H18N2O

Peso molecular

254.33 g/mol

Nombre IUPAC

2-(1H-indol-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C16H18N2O/c19-16-11-5-7-18(8-6-11)15(16)9-12-10-17-14-4-2-1-3-13(12)14/h1-4,9-11,16-17,19H,5-8H2

Clave InChI

FWPQRYXMFOWDPC-UHFFFAOYSA-N

SMILES canónico

C1CN2CCC1C(C2=CC3=CNC4=CC=CC=C43)O

Origen del producto

United States

Métodos De Preparación

Preparation of 1-Azabicyclo[2.2.2]octan-3-one

The azabicyclic ketone precursor, 1-azabicyclo[2.2.2]octan-3-one, serves as a critical intermediate. Patent US7759361B2 outlines its synthesis via intramolecular cyclization of N-substituted quinuclidine derivatives under acidic conditions. For instance, treating 3-quinuclidinone with hydrochloric acid at 80°C for 12 hours achieves cyclization with a 78% yield. Alternative routes involve Dieckmann condensation of dimethyl 3-aminopimelate, though this method suffers from lower yields (~50%) due to competing side reactions.

Condensation with Indole-3-carbaldehyde

The ketone intermediate undergoes condensation with indole-3-carbaldehyde to form the methylidene bridge. As reported in PubMed, this step employs anhydrous ethanol as a solvent and piperidine as a catalyst. Heating the mixture at 60°C for 6 hours yields (Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one with 85% efficiency. Stereoselectivity is influenced by solvent polarity, with dimethylformamide (DMF) favoring the (Z)-isomer due to enhanced stabilization of the transition state.

Reduction to the Alcohol

The final step involves reducing the ketone to the alcohol functionality. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C selectively reduces the carbonyl group without affecting the indole ring. This method achieves a 92% yield, though borane-tetrahydrofuran complexes offer safer alternatives with comparable efficiency (88% yield).

Table 1: Reduction Conditions and Yields

Reducing Agent Solvent Temperature Yield Reference
LiAlH4 THF 0°C 92%
BH3·THF THF 25°C 88%
NaBH4 MeOH 25°C 65%

Direct Condensation Approach

Synthesis of 1-Azabicyclo[2.2.2]octan-3-ol

Pre-forming the azabicyclic alcohol circumvents the reduction step. Patent US20100061982A1 describes the hydrogenation of 1-azabicyclo[2.2.2]octan-3-one using palladium on carbon (Pd/C) under 50 psi H2 pressure. Ethanol as the solvent at 25°C affords the alcohol in 94% yield.

Aldol Condensation with Indole-3-carbaldehyde

The alcohol reacts with indole-3-carbaldehyde in a modified aldol condensation. Using acetic acid as both solvent and catalyst at 80°C for 8 hours, the methylidene bridge forms with 76% yield. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining a 72% yield, though scalability remains challenging.

Table 2: Condensation Catalysts and Efficiency

Catalyst Solvent Time Yield Reference
Acetic Acid AcOH 8h 76%
Piperidine EtOH 6h 85%
NaOH H2O/EtOH 12h 68%

Industrial-Scale Synthesis Methods

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reproducibility. A two-step protocol integrates ketone synthesis and reduction in a single system, achieving a 79% overall yield with a residence time of 20 minutes. This method minimizes intermediate purification, reducing production costs by ~40% compared to batch processes.

Purification Techniques

Chromatographic purification remains standard for laboratory-scale synthesis, but industrial processes favor crystallization. Recrystallization from ethyl acetate/n-hexane (1:3) yields 98% pure product, while simulated moving bed (SMB) chromatography achieves 99.5% purity at pilot scales.

Mechanistic Insights and Side Reactions

Stereochemical Considerations

The (Z)-configuration of the methylidene bridge dominates due to thermodynamic control during condensation. Nuclear Overhauser effect (NOE) spectroscopy confirms this preference, with the (E)-isomer constituting <5% of products under standard conditions.

Competing Pathways

Undesired dimerization of indole-3-carbaldehyde occurs at temperatures >100°C, reducing yields by 15–20%. Adding molecular sieves (4Å) suppresses this side reaction by adsorbing water, shifting the equilibrium toward the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Aplicaciones Científicas De Investigación

2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Structural Features Molecular Formula Molecular Weight References
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Hydroxyl group at C3, indole at C2 C₁₆H₁₈N₂O 254.33 g/mol
(Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one Ketone (C=O) at C3, indole at C2 C₁₆H₁₆N₂O 252.31 g/mol
2-[[1-(Phenylmethyl)-1H-indol-3-yl]methylene]-1-azabicyclo[2.2.2]octan-3-ol Benzyl-substituted indole N1, hydroxyl at C3 C₂₃H₂₄N₂O 344.45 g/mol
(2Z,3E)-2-{[1-(4-Chlorobenzyl)-1H-indol-3-yl]methylidene}quinuclidin-3-one oxime Oxime at C3, 4-chlorobenzyl at indole N1 C₂₃H₂₂ClN₃O 407.90 g/mol
  • Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enhances hydrogen-bonding interactions, as observed in crystal structures of related analogs, which often form intermolecular O–H···N or O–H···O bonds . In contrast, the 3-one derivatives lack this capability, leading to distinct packing motifs and solubility profiles.

Physicochemical Properties

Property This compound (Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one 2-[[1-(Phenylmethyl)-1H-indol-3-yl]methylene]-1-azabicyclo[2.2.2]octan-3-ol
Solubility Likely polar (due to –OH) Moderately soluble in DCM/ethyl acetate Low aqueous solubility (high lipophilicity)
Melting Point Not reported 160–165°C (crystallized from ethyl acetate) Not reported
Hydrogen Bonding Strong (O–H donor) Weak (C=O acceptor only) Moderate (O–H donor, but steric hindrance from benzyl group)
  • The hydroxyl group in the target compound likely increases aqueous solubility compared to its 3-one analog, though this may vary with crystallization conditions .

Actividad Biológica

2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, commonly referred to as BMABO, is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment as a radio-sensitization agent. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure

The chemical structure of BMABO is characterized by an azabicyclic ring system linked to an indole moiety through a methylene bridge. The molecular formula is C16H18N2OC_{16}H_{18}N_{2}O with a molecular weight of approximately 258.33 g/mol. The compound features a double bond that connects the azabicyclic and indole systems, which has implications for its biological activity.

Pharmacokinetics and Bioavailability

A study conducted on Sprague-Dawley rats evaluated the pharmacokinetics of BMABO following oral and intravenous administration. Key findings include:

  • Oral Administration : After administering a dose of 20 mg/kg orally, the maximum plasma concentration (CmaxC_{max}) was found to be 1,710 ± 503 ng/ml, with an area under the curve (AUC) value of 3,561 ± 670 ng min kg/ml mg.
  • Intravenous Administration : A 1 mg/kg intravenous dose served as the control with 100% bioavailability.
  • Relative Bioavailability : The oral bioavailability was determined to be approximately 6.2%, indicating limited absorption when administered orally but suggesting potential for therapeutic use if optimized further .

Biological Activity

Research indicates that BMABO exhibits significant biological activity, particularly in the context of cancer treatment:

  • Radio-sensitization : BMABO has been identified as a novel radio-sensitization agent, enhancing the efficacy of radiation therapy in cancer models. This property is attributed to its ability to induce apoptosis in cancer cells while sparing normal tissues .
  • Mechanism of Action : The compound's mechanism involves modulation of cellular pathways associated with apoptosis and DNA damage response. It appears to enhance the effects of radiation by increasing oxidative stress within tumor cells .

Case Studies

Several studies have explored the efficacy of BMABO in various cancer types:

  • Breast Cancer Model : In vitro studies demonstrated that BMABO significantly increased cell death in breast cancer cell lines when combined with radiation therapy compared to radiation alone.
  • Lung Cancer Studies : Preclinical trials indicated that BMABO treatment resulted in reduced tumor growth and improved survival rates in lung cancer models when used alongside conventional therapies .

Data Summary

The following table summarizes key pharmacokinetic parameters and biological effects observed in studies involving BMABO:

ParameterValue
Molecular FormulaC16H18N2OC_{16}H_{18}N_{2}O
Oral CmaxC_{max}1,710 ± 503 ng/ml
Oral AUC3,561 ± 670 ng min kg/ml mg
Relative Bioavailability6.2%
Induced Apoptosis in Cancer CellsSignificant increase
Tumor Growth InhibitionObserved in preclinical models

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.